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Cat. No.: B072270

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)azobenzene, also systematically known as 1,4-bis(phenylazo)benzene, is a
symmetrical aromatic azo compound featuring two N=N double bonds linking a central
benzene ring to two terminal phenyl groups. As a member of the bis-azobenzene family, this
molecule possesses an extended 1t-conjugated system, making it a subject of interest in
materials science and chromophore chemistry. Its defining characteristic, shared with other
azobenzenes, is its ability to undergo reversible trans-cis photoisomerization, a property that
positions it as a molecular switch. This photoswitching capability, combined with the
susceptibility of the azo linkage to enzymatic cleavage under hypoxic conditions, makes 4-
(phenylazo)azobenzene and its derivatives highly valuable for advanced applications in drug
delivery, molecular machines, and smart materials.[1][2] This guide provides a comprehensive
overview of its core properties, experimental protocols, and functional mechanisms.

Core Properties of 4-(Phenylazo)azobenzene

The fundamental physicochemical properties of 4-(phenylazo)azobenzene (CAS No: 1161-45-
1) are summarized below. These data are essential for its handling, formulation, and
application in experimental settings.
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Property Value Reference(s)

henyl-(4-

IUPAC Name preny (_ ) [1]
phenyldiazenylphenyl)diazene
1,4-Bis(phenylazo)benzene, 4-

Synonyms [1][3]
Azoazobenzene

CAS Number 1161-45-1 [1]I3]

Molecular Formula C1sH14Na4 [11[3]

Molecular Weight 286.33 g/mol [3]

Melting Point 167 °C [3114]

Boiling Point 461.0 £ 28.0 °C (Predicted) [3114]

Density 1.11 £ 0.1 g/cm? (Predicted) [3][4]
InChl=1S/C18H14N4/c1-3-7-
15(8-4-1)19-21-17-11-13-

InChl [1]
18(14-12-17)22-20-16-9-5-2-6-
10-16/h1-14H
C1=CC=C(C=C1)N=NC2=CC=

SMILES [1]

C(C=C2)N=NC3=CC=CC=C3

Spectral Properties

The spectral characteristics of 4-(phenylazo)azobenzene are governed by its extended

conjugated system. While specific experimental spectra for this exact compound are not readily

available in the literature, its properties can be inferred from the well-established behavior of

azobenzene derivatives.
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Property Expected Characteristics Reference(s)

Exhibits a strong 11— 11*
transition band in the UV
region (typically 320-360 nm
for trans-isomers) and a
weaker, often overlapping,
UV-Vis Absorption n - 1t* transition band at longer  [5][6]
wavelengths in the visible
spectrum (~440 nm). The
extended conjugation in a bis-
azo system may shift these

bands.

The proton NMR spectrum is
expected to show signals in
the aromatic region (typically
7-8 ppm). Due to the
molecule's symmetry, the

1H NMR protons on the central benzene  [7]
ring would appear as a singlet,
while the protons on the two
equivalent terminal phenyl
rings would show characteristic

doublet and triplet patterns.

The carbon NMR spectrum
would display distinct signals
for the different carbon
13C NMR environments in the aromatic [7]
rings. Carbons directly
attached to the azo groups

would be shifted downfield.

Experimental Protocols
Synthesis of 4-(Phenylazo)azobenzene
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The synthesis of 4-(phenylazo)azobenzene can be achieved via a sequential diazotization and
azo coupling reaction. A plausible two-step route starting from p-phenylenediamine is outlined
below.

Step 1: Mono-diazotization of p-Phenylenediamine and Coupling with Benzene

» Diazotization: Dissolve p-phenylenediamine in an aqueous solution of hydrochloric acid and
cool the mixture to 0-5 °C in an ice-water bath.

e Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise while
maintaining the temperature below 5 °C. Stir vigorously to form the mono-diazonium salt of
p-phenylenediamine.

o Coupling: In a separate vessel, dissolve an equimolar amount of benzene in a suitable
solvent.

o Slowly add the freshly prepared diazonium salt solution to the benzene solution. An
electrophilic aromatic substitution reaction occurs, yielding 4-aminoazobenzene.

Step 2: Diazotization of 4-Aminoazobenzene and Coupling with Benzene

o Diazotization: Dissolve the 4-aminoazobenzene product from Step 1 in an acidic solution
(e.g., HCI) and cool to 0-5 °C.

e Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the
corresponding diazonium salt.

e Coupling: Slowly add this second diazonium salt solution to a solution of benzene to perform
the final coupling reaction.

 Purification: The resulting precipitate, 4-(phenylazo)azobenzene, can be isolated by filtration,
washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
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General Synthesis Workflow for 4-(Phenylazo)azobenzene
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Caption: Synthesis workflow for 4-(phenylazo)azobenzene.
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Characterization Workflow

o Purity and Melting Point: The purity of the synthesized product is initially assessed by
measuring its melting point and comparing it to the literature value (167 °C).[3][4] A sharp
melting range indicates high purity.

o Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique is
used to confirm the molecular weight of the compound (286.33 g/mol ).[3]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded to
confirm the chemical structure. The observed chemical shifts, integration values, and
coupling patterns should be consistent with the symmetrical structure of 1,4-
bis(phenylazo)benzene.[7]

e UV-Visible Spectroscopy: The UV-Vis absorption spectrum is measured to identify the
characteristic Tt — 11* and n - 11* transitions and to study the photoisomerization behavior of
the compound.[5][6]

Core Mechanisms and Applications

The utility of 4-(phenylazo)azobenzene in drug development and materials science stems
primarily from two key mechanisms: photoisomerization and hypoxia-responsive cleavage.

Photoisomerization (Photoswitching)

Azobenzene compounds can exist in two isomeric forms: the more stable trans isomer and the
less stable cis isomer. Irradiation with UV light (typically ~365 nm) can induce a conformational
change from the planar trans state to the bent cis state. This process is reversible and can be
switched back to the trans state by irradiation with visible light (typically >400 nm) or by thermal
relaxation.[2][5] This reversible switching alters the molecule's geometry, dipole moment, and
absorption spectrum, allowing it to function as a light-controlled molecular switch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b072270?utm_src=pdf-body-img
https://www.benchchem.com/product/b072270?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Bis-azobenzene crosslinkers for photocontrol of peptide structure - PubMed
[pubmed.ncbi.nim.nih.gov]

3. 1,4-Bis(phenylazo)benzene | 1161-45-1 [chemicalbook.com]
4. 1,4-Bis(phenylazo)benzene | 1161-45-1 [m.chemicalbook.com]
5. researchgate.net [researchgate.net]

6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds :
SHIMADZU (Shimadzu Corporation) [shimadzu.com]

7. rsc.org [rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental
Properties of 4-(Phenylazo)azobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072270#fundamental-properties-of-4-phenylazo-
azobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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